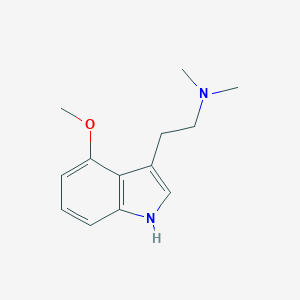

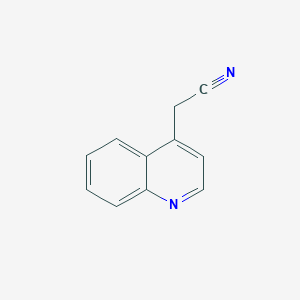

4-Quinolineacetonitrile

Overview

Description

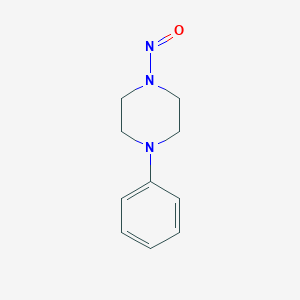

4-Quinolineacetonitrile is a chemical compound with the CAS number 14003-46-4 . It is used in the synthesis of various biochemicals .

Synthesis Analysis

The synthesis of 4-quinolones, including 4-Quinolineacetonitrile, has been a topic of interest for many years. Recent methods of synthesis include activated alkyne-based reactions, K2CO3/DIPEA-catalyzed reaction, Baylis–Hillman reaction, Pd-catalyzed Buchwald–Hartwig amination, intramolecular Houben–Hoesch reaction, and tandem acyl transfer – cyclization of o-alkynoylanilines . Another review highlights the development of experimental progress made to date in the synthetic protocol towards 4-quinolone and its analogs .Scientific Research Applications

Organic Synthesis

2-(Quinolin-4-yl)acetonitrile serves as a versatile building block in organic synthesis. Its nitrile group can undergo various transformations, making it a valuable precursor for synthesizing heterocyclic compounds . For instance, it can be used in the synthesis of quinoline derivatives, which are crucial in medicinal chemistry due to their pharmacological properties.

Medicinal Chemistry

This compound is utilized in the development of bone morphogenetic protein (BMP) signaling inhibitors . BMPs play a significant role in bone formation and repair, and controlling their signaling pathways can be beneficial in treating bone-related diseases.

Chemical Synthesis

It is employed as a reagent in chemical synthesis processes, where its incorporation into larger molecules can impart unique chemical properties. Its ability to act as a ligand can be exploited in catalysis, potentially improving the efficiency of chemical reactions .

Analytical Chemistry

The compound’s distinct spectroscopic properties make it useful in analytical chemistry. It can be used as a standard or a reagent in chromatography and mass spectrometry to identify or quantify other substances .

Pharmacokinetics

2-(Quinolin-4-yl)acetonitrile has been studied for its pharmacokinetic properties. It shows high gastrointestinal absorption and blood-brain barrier permeability, which are important factors in drug design and delivery .

Antimicrobial Research

Research has indicated that derivatives of 2-(Quinolin-4-yl)acetonitrile exhibit antimicrobial activity. This opens up possibilities for its use in developing new antimicrobial agents, particularly against resistant strains of bacteria .

Mechanism of Action

Target of Action

It is used as a reagent in the synthetic preparation of potential bone morphogenetic protein (bmp) signaling inhibitors . Therefore, it can be inferred that the compound may interact with proteins involved in the BMP signaling pathway.

Biochemical Pathways

2-(Quinolin-4-yl)acetonitrile is involved in the BMP signaling pathway as a potential inhibitor . The BMP signaling pathway plays a crucial role in various biological processes, including cell differentiation, growth, and apoptosis. By potentially inhibiting this pathway, 2-(Quinolin-4-yl)acetonitrile may affect these processes, leading to downstream effects.

Pharmacokinetics

The pharmacokinetic properties of 2-(Quinolin-4-yl)acetonitrile include high gastrointestinal absorption and blood-brain barrier permeability . The compound is also an inhibitor of CYP1A2, which may affect its metabolism . Its log Kp value indicates low skin permeability . These properties influence the compound’s bioavailability and distribution within the body.

Action Environment

Environmental factors such as temperature and pH can influence the action, efficacy, and stability of 2-(Quinolin-4-yl)acetonitrile. The compound is stored in a dry environment at room temperature , suggesting that moisture and temperature extremes could affect its stability

properties

IUPAC Name |

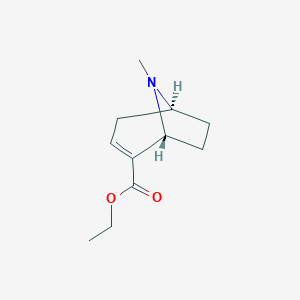

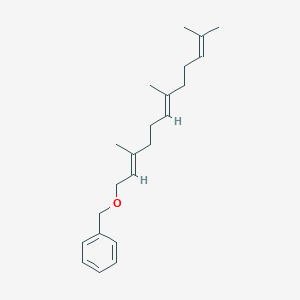

2-quinolin-4-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,6,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTDILDXLGTRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292762 | |

| Record name | 4-Quinolineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Quinolineacetonitrile | |

CAS RN |

14003-46-4 | |

| Record name | 4-Quinolineacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Quinolineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene](/img/structure/B116767.png)

![[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylbenzene](/img/structure/B116775.png)